molecular formula C40H84NO6P B1208120 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate CAS No. 36314-47-3

2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate

Cat. No.: B1208120
CAS No.: 36314-47-3
M. Wt: 706.1 g/mol
InChI Key: MWTIGLPPQBNUFP-RRHRGVEJSA-N
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Description

1,2-Dihexadecyl-sn-glycero-3-phosphocholine is a synthetic ether-linked phospholipid. It contains hexadecyl groups at the sn-1 and sn-2 positions. This compound is commonly used in the generation of liposomes and artificial membranes to study membrane dynamics .

Scientific Research Applications

1,2-Dihexadecyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications, including:

Safety and Hazards

  • Biocompatibility : DHDP’s biocompatibility and potential applications in drug delivery systems require further investigation .

Future Directions

Future research should explore DHDP’s biological activities, pharmacokinetics, and potential therapeutic applications. Investigating its interactions with cell membranes, drug encapsulation capabilities, and targeted delivery systems could lead to innovative medical and pharmaceutical advancements .

Biochemical Analysis

Biochemical Properties

2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate plays a crucial role in biochemical reactions, particularly those involving membrane-associated processes. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phospholipase enzymes, which hydrolyze phospholipids into fatty acids and other lipophilic substances. The interaction between this compound and phospholipase enzymes can modulate the enzyme’s activity, thereby influencing lipid metabolism and signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can alter cell membrane fluidity and permeability, impacting cell signaling pathways and gene expression. For example, in certain cell types, this compound has been observed to enhance the activation of protein kinase C, a key player in cell signaling. Additionally, this compound can influence cellular metabolism by modulating the activity of enzymes involved in lipid biosynthesis and degradation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to membrane proteins, altering their conformation and activity. For instance, it has been shown to inhibit the activity of certain ion channels, thereby affecting ion transport across the cell membrane. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote cell survival. At high doses, it may exhibit toxic effects, such as inducing apoptosis or necrosis in certain cell types. Threshold effects have been observed, where a specific concentration of this compound is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. This compound can be incorporated into cellular membranes, where it interacts with enzymes such as acyl-CoA synthetase and glycerol-3-phosphate acyltransferase. These interactions can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. This compound can be taken up by cells via endocytosis and subsequently distributed to various cellular compartments. Transporters and binding proteins, such as lipid transfer proteins, play a role in the intracellular trafficking of this compound. Its localization and accumulation within cells can influence its biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized to cellular membranes, including the plasma membrane and intracellular organelles such as the endoplasmic reticulum and Golgi apparatus. Targeting signals and post-translational modifications can direct this compound to specific compartments, where it exerts its effects on membrane dynamics and cellular signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihexadecyl-sn-glycero-3-phosphocholine can be synthesized through a multi-step process involving the etherification of glycerol with hexadecyl bromide, followed by phosphorylation with phosphocholine . The reaction conditions typically involve the use of anhydrous solvents and catalysts to facilitate the etherification and phosphorylation reactions.

Industrial Production Methods

Industrial production of 1,2-Dihexadecyl-sn-glycero-3-phosphocholine involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihexadecyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-Dihexadecyl-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it influences membrane fluidity and dynamics. The compound interacts with other lipids and proteins within the membrane, affecting their function and behavior. The molecular targets include membrane proteins and lipid domains, and the pathways involved are related to membrane signaling and transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihexadecyl-sn-glycero-3-phosphocholine is unique due to its ether-linked hexadecyl groups, which provide stability and resistance to hydrolysis compared to ester-linked phospholipids. This makes it particularly useful in studies involving membrane dynamics and stability .

Properties

IUPAC Name

[(2R)-2,3-dihexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H84NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-44-38-40(39-47-48(42,43)46-37-34-41(3,4)5)45-36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTIGLPPQBNUFP-RRHRGVEJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H84NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36314-47-3
Record name 1,2-Dihexadecyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36314-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-[7-(hexadecyloxy)-4-oxido-3,5,9-trioxa-4-phosphapentacosyl]trimethylammonium 4-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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